

Application Note & Protocol: Mass Spectrometry-Based Proteomic Analysis of IR-58 Treated Cells

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Compound of Interest		
Compound Name:	IR-58	
Cat. No.:	B15581908	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative proteomic analysis of cells treated with the novel anti-cancer compound, **IR-58**. It outlines the experimental workflow, from cell culture to data analysis, and presents a framework for interpreting the results.

Introduction

The discovery and development of novel therapeutic agents are crucial in the fight against cancer. IR-58 is a novel small molecule inhibitor showing promise in preclinical studies. Understanding its mechanism of action is paramount for its clinical development. Mass spectrometry-based proteomics offers a powerful, unbiased approach to elucidate the cellular pathways modulated by IR-58.[1][2] This application note details a robust workflow for identifying and quantifying protein expression changes in cancer cells upon IR-58 treatment, providing insights into its therapeutic targets and downstream effects. The described methodology employs Tandem Mass Tag (TMT) labeling for multiplexed quantitative analysis, enabling precise comparison across different treatment conditions.[3][4]

Experimental Protocols Cell Culture and IR-58 Treatment

Cell Line: Human breast cancer cell line, BT-474.



 Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

- Seed BT-474 cells in T-75 flasks and grow to 70-80% confluency.
- \circ Treat cells with either DMSO (vehicle control) or **IR-58** at a final concentration of 10 μ M.
- Incubate the cells for 24 hours.
- Harvest cells by washing twice with ice-cold PBS, scraping, and centrifuging at 500 x g for 5 minutes.
- Store cell pellets at -80°C until further processing.

Protein Extraction, Digestion, and TMT Labeling

- Lysis: Resuspend cell pellets in lysis buffer (8 M urea, 1% protease inhibitor cocktail).
- Sonication: Sonicate the lysate on ice to ensure complete cell disruption.
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
- · Reduction and Alkylation:
 - Reduce protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding iodoacetamide to a final concentration of 11 mM and incubating for 15 minutes at room temperature in the dark.[3]
- Digestion:
 - Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.



- Perform a two-step digestion with trypsin at a 1:50 (w/w) trypsin-to-protein ratio overnight,
 followed by a second digestion at a 1:100 ratio for 4 hours.[3]
- TMT Labeling:
 - Desalt the resulting peptides using a Strata X C18 SPE column.
 - Label the peptides with TMTpro[™] 18-plex reagents according to the manufacturer's protocol.
 - Pool the labeled peptide samples in equal amounts.
 - Desalt the pooled sample again before fractionation.

High-pH Reversed-Phase Fractionation

To reduce sample complexity and increase proteome coverage, the pooled, labeled peptide sample is fractionated using high-pH reversed-phase chromatography.[5]

- Column: Use a C18 column with a high pH stable stationary phase.
- Mobile Phases:
 - Mobile Phase A: 2% acetonitrile, pH 10.
 - Mobile Phase B: 98% acetonitrile, pH 10.
- Gradient: Run a linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
- Fraction Collection: Collect fractions every minute and concatenate them into a final set of 12 fractions for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: Utilize a high-resolution Orbitrap mass spectrometer coupled with a nanoelectrospray ionization source.
- Chromatography: Separate peptides on a C18 analytical column using a linear gradient of acetonitrile in 0.1% formic acid.



- Mass Spectrometry:
 - Acquire data in a data-dependent acquisition (DDA) mode.
 - Generate MS1 spectra in the Orbitrap at a resolution of 120,000.
 - Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
 - Acquire MS2 spectra in the Orbitrap at a resolution of 50,000.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between control and **IR-58** treated samples.

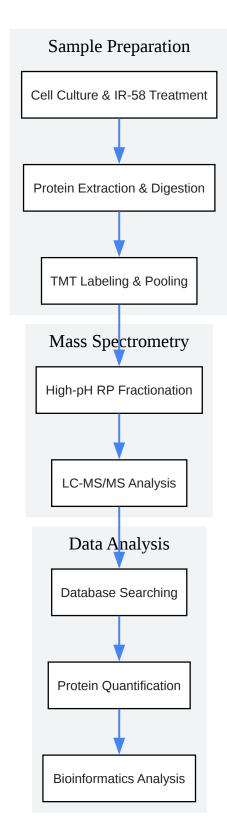
Table 1: Top 10 Differentially Regulated Proteins in BT-474 Cells Treated with IR-58.



Protein Accession	Gene Symbol	Protein Name	Log2 Fold Change (IR- 58/Control)	p-value	Function
P04637	TP53	Cellular tumor antigen p53	2.1	0.001	Apoptosis, Cell Cycle Arrest
Q07812	BCL2L1	Bcl-2-like protein 1	-1.8	0.003	Anti- apoptosis
P10415	CASP3	Caspase-3	1.5	0.005	Apoptosis Execution
P42336	HSP90AA1	Heat shock protein HSP 90-alpha	-1.2	0.010	Protein Folding
Q13485	ERBB2	Receptor tyrosine- protein kinase erbB-2	-1.9	0.002	Proliferation, Survival
P00533	EGFR	Epidermal growth factor receptor	-1.7	0.004	Proliferation, Survival
P27361	ARAF	Serine/threon ine-protein kinase A-Raf	-1.4	0.008	MAPK Signaling
Q9Y243	PARP1	Poly [ADP- ribose] polymerase 1	1.3	0.012	DNA Repair, Apoptosis
P62258	RPS6	40S ribosomal protein S6	-1.1	0.021	Protein Synthesis
P49757	CDK2	Cyclin- dependent kinase 2	-1.6	0.006	Cell Cycle Progression



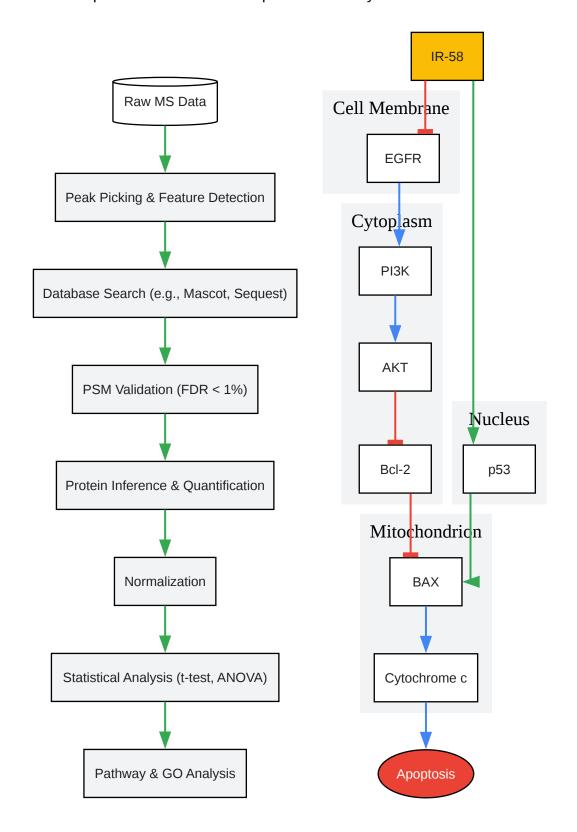
Visualization of Workflows and Pathways



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Caption: Overall experimental workflow for proteomic analysis.



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